molecular formula C12H11NO3 B2971515 6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 114561-35-2

6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B2971515
CAS No.: 114561-35-2
M. Wt: 217.224
InChI Key: AHJZBLOCNWNCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO3. It is a derivative of quinoline, featuring a methoxy group at the 6th position, a methyl group at the 1st position, and a carbaldehyde group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Doebner-Miller reaction, which involves the condensation of aniline derivatives with aldehydes in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides and amines.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of hydroquinone derivatives.

  • Substitution: Formation of various substituted quinolines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe for studying enzyme mechanisms and as a precursor for bioactive molecules.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of antimalarial and anticancer agents.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

  • 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

  • 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Uniqueness: 6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to the presence of both a methoxy and a methyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

6-methoxy-1-methyl-2-oxoquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-13-11-4-3-10(16-2)6-8(11)5-9(7-14)12(13)15/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJZBLOCNWNCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C(C1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.